

# Preclinical Safety and Toxicology Profile of Fobrepodacin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |
|----------------------|--------------|-----------|--|--|
| Compound Name:       | Fobrepodacin |           |  |  |
| Cat. No.:            | B3321803     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical safety and toxicology of **Fobrepodacin** (SPR720). Detailed quantitative data and experimental protocols from IND-enabling toxicology studies are proprietary to the manufacturer and are not fully available in the public domain. This guide provides a high-level overview based on published literature and company communications.

# **Executive Summary**

**Fobrepodacin** (SPR720) is an orally bioavailable phosphate prodrug of SPR719, a novel aminobenzimidazole inhibitor of bacterial DNA gyrase B (GyrB). It has been developed for the treatment of non-tuberculous mycobacterial (NTM) pulmonary disease and tuberculosis. Preclinical studies have demonstrated its potent activity against a range of clinically relevant mycobacteria. While comprehensive preclinical toxicology data remains largely proprietary, Spero Therapeutics has indicated that a suite of in vitro and in vivo safety, toxicology, and ADME (absorption, distribution, metabolism, and excretion) studies were conducted to support its progression into clinical trials[1]. These studies collectively suggested an acceptable safety profile and a wide therapeutic margin, which enabled the initiation of a first-in-human Phase 1 clinical trials[1].

# **Mechanism of Action**







**Fobrepodacin**'s active moiety, SPR719, targets the ATPase activity of DNA gyrase (GyrB), an essential enzyme in bacteria responsible for maintaining DNA topology during replication[2][3] [4]. By inhibiting GyrB, SPR719 prevents the negative supercoiling of DNA, leading to the disruption of DNA replication and ultimately bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit of DNA gyrase[2].





Click to download full resolution via product page

Caption: Mechanism of action of Fobrepodacin.



# **Preclinical Safety and Toxicology Assessment**

A standard preclinical toxicology program for a small molecule antibiotic like **Fobrepodacin**, in accordance with regulatory guidelines, would typically include the following studies. While Spero Therapeutics has stated that such studies were conducted, specific results are not publicly available[1].

# **General Toxicology**

Repeat-dose toxicology studies in at least two species (one rodent and one non-rodent) are standard to support clinical trials. These studies are designed to identify potential target organs of toxicity, establish a No Observed Adverse Effect Level (NOAEL), and inform dose selection for human studies.

Table 1: Summary of Publicly Available In Vivo Efficacy Studies (Data Relevant to Dosing)

| Study Type                              | Species                    | Dosing<br>Regimen                                                                  | Key Findings                                                                                          | Reference |
|-----------------------------------------|----------------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Chronic<br>Tuberculosis<br>Infection    | BALB/c and<br>C57BL/6 Mice | 10, 30, 100<br>mg/kg, oral<br>gavage, once<br>daily, 5<br>days/week for 4<br>weeks | Reduced<br>mycobacterial<br>burden.                                                                   | [5]       |
| Chronic M.<br>abscessus<br>Infection    | Murine Model               | 25, 50, 100<br>mg/kg/day                                                           | The 100<br>mg/kg/day dose<br>resulted in the<br>greatest bacterial<br>reduction as a<br>single agent. | [3]       |
| Chronic M.<br>tuberculosis<br>Infection | Murine Model               | 100 mg/kg, twice<br>daily                                                          | Showed a 2.5-<br>log CFU<br>decrease, similar<br>to moxifloxacin<br>and isoniazid.                    | [4]       |



#### **Safety Pharmacology**

Safety pharmacology studies are conducted to assess the effects of a drug candidate on major physiological systems. A core battery of tests typically investigates the cardiovascular, respiratory, and central nervous systems. No specific data from safety pharmacology studies on **Fobrepodacin** have been publicly released.

#### Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential of a compound to cause genetic mutations or chromosomal damage. This typically includes:

- An in vitro bacterial reverse mutation assay (Ames test).
- An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.
- An in vivo genotoxicity assay, such as a micronucleus test in rodents.

The results of these studies for **Fobrepodacin** are not publicly available.

#### Carcinogenicity

Long-term carcinogenicity studies in animals are typically required for drugs that are intended for chronic use. Given the intended duration of treatment for NTM and tuberculosis, these studies would likely be necessary. The results of any such studies for **Fobrepodacin** have not been made public.

### **Reproductive and Developmental Toxicology**

Reproductive and developmental toxicology studies are conducted to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development. Specific data for **Fobrepodacin** are not available in the public domain.

# **Experimental Protocols**

Detailed experimental protocols for the preclinical toxicology studies of **Fobrepodacin** are not publicly available. However, a general workflow for preclinical safety assessment is illustrated below.





Click to download full resolution via product page

Caption: A generalized workflow for preclinical toxicology studies.

#### **Summary of Clinical Safety Findings**

While detailed preclinical data is sparse, the results of a first-in-human, Phase 1, randomized, double-blind, placebo-controlled study (NCT03796910) in 96 healthy volunteers have been published[6][7].



- Tolerability: **Fobrepodacin** was well-tolerated at single oral doses ranging from 100 to 2,000 mg and multiple daily doses up to 1,000 mg for up to 14 days[6][8].
- Adverse Events: The most commonly reported adverse events were gastrointestinal (nausea, vomiting, and diarrhea) and headache. All were of mild or moderate severity and were dose-dependent[6][8]. No serious adverse events were reported in this study[6][8].

It is important to note that a subsequent Phase 2a trial in patients with NTM pulmonary disease was suspended. An interim analysis did not meet the primary endpoint and highlighted potential dose-limiting safety issues at a 1,000 mg daily dose, including three cases of reversible grade 3 hepatotoxicity[9].

#### Conclusion

**Fobrepodacin** is a novel GyrB inhibitor with demonstrated preclinical efficacy against mycobacteria. While the company has reported the completion of a preclinical safety and toxicology program that supported clinical development, specific quantitative data and detailed protocols are not publicly available. The publicly accessible data from the Phase 1 clinical trial in healthy volunteers indicated that **Fobrepodacin** was generally well-tolerated at the doses studied. However, findings of potential hepatotoxicity in a Phase 2a patient study have led to the suspension of its current development program. A full understanding of the preclinical toxicology profile is limited without access to the complete dataset submitted to regulatory authorities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. newtbdrugs.org [newtbdrugs.org]
- 2. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]



- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Preclinical Safety and Toxicology Profile of Fobrepodacin: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321803#preclinical-safety-and-toxicology-profile-of-fobrepodacin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com